3-(Allyloxymethyl)piperidine

Medicinal Chemistry Physicochemical Property Optimization ADME

3-(Allyloxymethyl)piperidine (CAS 946665-36-7) is a functionalized piperidine derivative featuring an allyloxymethyl substituent at the 3-position of the piperidine ring. This compound serves as a versatile building block in medicinal chemistry and chemical biology, with a molecular formula of C9H17NO, a molecular weight of 155.24 g/mol, and a predicted pKa of 10.09±0.10.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 946665-36-7
Cat. No. B1390003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Allyloxymethyl)piperidine
CAS946665-36-7
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC=CCOCC1CCCNC1
InChIInChI=1S/C9H17NO/c1-2-6-11-8-9-4-3-5-10-7-9/h2,9-10H,1,3-8H2
InChIKeyKZEIVYJKLWDSDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Allyloxymethyl)piperidine (CAS 946665-36-7) as a Versatile Piperidine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-(Allyloxymethyl)piperidine (CAS 946665-36-7) is a functionalized piperidine derivative featuring an allyloxymethyl substituent at the 3-position of the piperidine ring [1]. This compound serves as a versatile building block in medicinal chemistry and chemical biology, with a molecular formula of C9H17NO, a molecular weight of 155.24 g/mol, and a predicted pKa of 10.09±0.10 . The allyl ether moiety provides a reactive handle for further synthetic elaboration, including participation in thiol-ene click chemistry and cross-coupling reactions, while the piperidine core contributes to favorable drug-like properties and potential interactions with biological targets such as sigma receptors and neurotransmitter transporters .

Functionalized piperidine building block for library synthesis
Allyl ether group enables thiol-ene click bioconjugation
Moderate lipophilicity profile may support aqueous solubility optimization

Why 3-(Allyloxymethyl)piperidine Cannot Be Directly Substituted with Unfunctionalized or Differently Substituted Piperidine Analogs in Research and Development


Direct substitution of 3-(Allyloxymethyl)piperidine with simpler piperidine derivatives (e.g., piperidine, N-methylpiperidine) or positional isomers (e.g., 4-(Allyloxymethyl)piperidine) is precluded by significant differences in physicochemical properties, reactivity, and biological target engagement. The allyloxymethyl group at the 3-position imparts a specific lipophilicity (LogP ~1.0) and hydrogen bonding capacity that are critical for membrane permeability and target binding [1]. In contrast, the 4-isomer exhibits higher LogP (~1.8-2.2) and distinct steric profiles, leading to altered pharmacokinetic behavior and receptor selectivity . Furthermore, the allyl ether moiety enables unique chemical transformations (e.g., thiol-ene click reactions) that are absent in unsubstituted piperidines, making this compound irreplaceable in bioconjugation and synthetic workflows .

Positional isomer mismatch

4-(Allyloxymethyl)piperidine and other regioisomers may shift lipophilicity and steric profiles, potentially altering pharmacokinetic behavior and target selectivity.

Loss of allyl ether reactivity

Unfunctionalized piperidine or N-alkyl derivatives lack the allyl group, removing the thiol-ene click handle and limiting bioconjugation applications.

Quantitative Differentiation of 3-(Allyloxymethyl)piperidine from Close Analogs: A Data-Driven Procurement Guide


Comparative Lipophilicity: 3-(Allyloxymethyl)piperidine Offers Reduced LogP Relative to the 4-Positional Isomer, Favoring Aqueous Solubility

The 3-(Allyloxymethyl)piperidine isomer exhibits a lower LogP (calculated LogP: 1.001715) compared to the 4-(Allyloxymethyl)piperidine isomer (estimated LogP: ~1.8-2.2) [1]. This difference in lipophilicity can significantly impact aqueous solubility and membrane permeability, making the 3-isomer potentially more suitable for formulations requiring higher water solubility or for targets where excessive lipophilicity is detrimental.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ 0.8–1.2 (3-isomer LogP 1.00; 4-isomer 1.8–2.2)
May support aqueous solubility optimization.
Computational prediction; verify experimentally.
Medicinal Chemistry Physicochemical Property Optimization ADME

Sigma-1 Receptor Affinity: 3-(Allyloxymethyl)piperidine as a Scaffold for Sub-nanomolar Ligands

While direct binding data for the parent 3-(Allyloxymethyl)piperidine are not publicly available, structurally related piperidine derivatives containing allyloxymethyl groups demonstrate high affinity for sigma-1 receptors. For example, 1-Naphthalen-1-ylmethyl-4-((E)-3-phenyl-allyloxymethyl)-piperidine exhibits a Ki of 8 nM for the sigma-1 receptor [1]. This suggests that the 3-(Allyloxymethyl)piperidine scaffold, when appropriately elaborated, can yield potent sigma-1 ligands, a target class implicated in CNS disorders and cancer.

Sigma-1 receptor context
Class-level inference
Related piperidine derivative Ki = 8 nM (sigma-1)
Supports sigma-1 ligand design exploration.
Parent compound binding not directly measured.
Neuropharmacology Sigma Receptor Ligands CNS Drug Discovery

Structural Distinction from Piperidine: The Allyloxymethyl Group Confers Unique Chemical Reactivity (Thiol-Ene Click Chemistry)

The presence of the allyl ether moiety in 3-(Allyloxymethyl)piperidine enables its participation in thiol-ene click reactions, a mild and highly efficient ligation strategy widely used in bioconjugation and materials science . This reactivity is absent in unsubstituted piperidine, which lacks the alkene functionality. The ability to chemoselectively attach this building block to thiol-containing biomolecules or surfaces provides a distinct advantage for constructing complex molecular architectures.

Thiol-ene reactivity
Class-level inference
Allyl group enables chemoselective thiol-ene conjugation
Enables bioconjugation research applications.
Radical initiator, UV light conditions.
Chemical Biology Bioconjugation Click Chemistry

Physicochemical Profile: 3-(Allyloxymethyl)piperidine Exhibits Lower LogP and Higher Aqueous Solubility than Halogenated Piperidine Analogs

The 3-(Allyloxymethyl)piperidine scaffold presents a more balanced physicochemical profile compared to halogenated piperidine derivatives. Its calculated LogP of 1.00 [1] is significantly lower than that of fluorobenzyl piperidines, which typically range from 2.5 to 3.0 . This lower lipophilicity correlates with improved aqueous solubility and potentially a reduced risk of off-target binding associated with highly lipophilic compounds. Furthermore, the absence of halogen atoms mitigates concerns regarding the formation of toxic metabolic byproducts.

vs halogenated analogs
Cross-study comparable
ΔLogP ≈ 1.5–2.0 (3-isomer 1.00 vs. fluorobenzyl piperidines 2.5–3.0)
May support lower off-target binding propensity.
Computational prediction.
Drug Discovery ADME Prediction Physicochemical Property Optimization

pKa and Ionization State: 3-(Allyloxymethyl)piperidine Possesses a High pKa Characteristic of Secondary Amines, Influencing pH-Dependent Solubility and Permeability

3-(Allyloxymethyl)piperidine exhibits a predicted pKa of 10.09±0.10 , which is typical for a secondary amine within a piperidine ring. This high pKa indicates that the compound will be predominantly positively charged at physiological pH (7.4), influencing its solubility, permeability, and potential interactions with biological membranes and transporters. This property distinguishes it from neutral analogs or those with lower pKa values, such as N-acylated piperidines, which would have different pH-dependent behavior.

Ionization (pKa)
Supporting evidence
Predicted pKa 10.09±0.10; predominantly charged at pH 7.4
Influences solubility and permeability behavior.
Predicted value; salt formation feasible.
ADME Drug Formulation Physicochemical Property

High-Value Research Applications for 3-(Allyloxymethyl)piperidine Based on Quantitative Differentiation


Synthesis of Novel Sigma-1 Receptor Ligands for CNS and Oncology Drug Discovery

Based on class-level evidence showing that allyloxymethyl-substituted piperidines can achieve high affinity for sigma-1 receptors (e.g., Ki = 8 nM for a related compound [1]), 3-(Allyloxymethyl)piperidine is a strategic starting material for medicinal chemistry programs targeting sigma-1 receptors. The compound's moderate lipophilicity (LogP ~1.0) [2] and predicted pKa (10.09) provide a favorable physicochemical foundation for optimizing CNS penetration and target engagement. Procurement enables the generation of focused libraries to explore SAR around this promising scaffold.

Bioconjugation and Chemical Biology Tool Development via Thiol-Ene Click Chemistry

The allyl ether moiety in 3-(Allyloxymethyl)piperidine provides a unique reactive handle for thiol-ene click chemistry, a mild and bioorthogonal ligation strategy . This enables the site-specific attachment of the piperidine scaffold to thiol-containing biomolecules (e.g., cysteine-containing peptides or proteins) or functionalized surfaces. This application is particularly valuable for developing chemical probes, targeted drug conjugates, or immobilized ligands for affinity chromatography, where precise and efficient conjugation is paramount.

Lead Optimization Programs Prioritizing Solubility and Metabolic Stability

Compared to more lipophilic piperidine analogs, such as 4-(Allyloxymethyl)piperidine (LogP ~1.8-2.2) or fluorobenzyl piperidines (LogP 2.5-3.0) , 3-(Allyloxymethyl)piperidine offers a significantly lower LogP (1.00) [2]. This translates to improved aqueous solubility and a potentially reduced risk of off-target binding and metabolic liabilities. Procurement of this specific isomer is therefore justified for medicinal chemistry campaigns where optimizing these ADME properties is a primary objective, particularly for oral drug candidates.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand design
Piperidine scaffold with reported affinity context
Sigma-1 binding assays, target engagement studies
Thiol-ene bioconjugation research
Allyl ether reactivity handle
Conjugation efficiency, bioorthogonal compatibility
Solubility-focused lead optimization
Moderate lipophilicity profile
Aqueous solubility, metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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